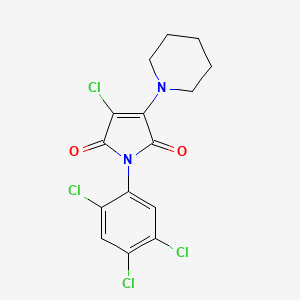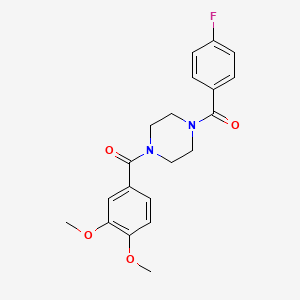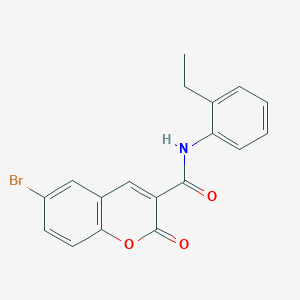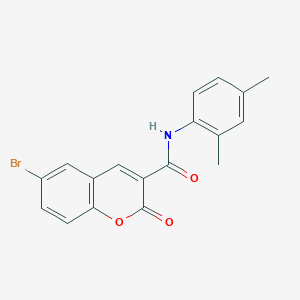
3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione, also known as CPT, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. It is a synthetic compound that has been found to have anti-cancer properties, and has been the focus of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to work by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of this enzyme, 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione prevents cancer cells from dividing and growing, leading to cell death.
Biochemical and Physiological Effects:
3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, and has been shown to inhibit the growth of various cancer cell lines in vitro. 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione in lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines in vitro. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione in lab experiments is that it can be difficult to synthesize, and may be expensive to obtain.
Direcciones Futuras
There are many potential future directions for research on 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione. One area of research could be to study the potential use of 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione in combination with other anti-cancer drugs, in order to increase its effectiveness. Another area of research could be to study the potential use of 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione in the treatment of other diseases, such as inflammatory diseases or autoimmune disorders. Additionally, further research could be conducted to better understand the mechanism of action of 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione, in order to develop more effective treatments for cancer and other diseases.
Aplicaciones Científicas De Investigación
3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been the focus of numerous scientific studies due to its potential use in cancer treatment. It has been found to have anti-cancer properties, and has been shown to inhibit the growth of various cancer cell lines in vitro. 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-chloro-4-piperidin-1-yl-1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4N2O2/c16-8-6-10(18)11(7-9(8)17)21-14(22)12(19)13(15(21)23)20-4-2-1-3-5-20/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCYIEGAYLAMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-piperidin-1-yl-1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3444042.png)
![1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3444045.png)

![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B3444049.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B3444054.png)
![6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B3444084.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3444091.png)
![1-(4-methylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B3444101.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B3444106.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B3444114.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3444120.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3444128.png)

